2-(2-Benzyloxyphenyl)benzoic acid

Description

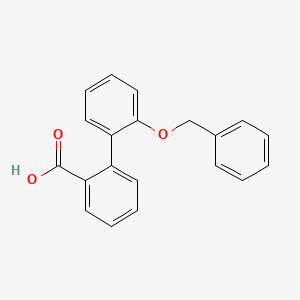

2-(2-Benzyloxyphenyl)benzoic acid is a benzoic acid derivative characterized by a benzyloxy group attached to the ortho position of the phenyl ring, which is further linked to a second benzoic acid moiety.

Properties

IUPAC Name |

2-(2-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)18-12-5-4-10-16(18)17-11-6-7-13-19(17)23-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLFUDAZYSPVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616384 | |

| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-53-2 | |

| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzyloxyphenyl)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzyloxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form alcohols.

Common Reagents and Conditions

Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2-Benzyloxyphenyl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Benzyloxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological activities . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in inflammation and microbial growth .

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes : Most analogs employ nucleophilic acyl substitution or condensation reactions, suggesting that 2-(2-Benzyloxyphenyl)benzoic acid could be synthesized via similar methodologies with appropriate benzyloxy precursors.

Crystallographic and Hydrogen-Bonding Properties

- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid forms planar molecular geometries stabilized by intramolecular N–H⋯O and C–H⋯O hydrogen bonds. Crystal packing involves inversion dimers linked by O–H⋯O bonds, creating chains along the [111] direction .

- 2-Benzoylbenzoic acid exhibits a rigid structure due to conjugation between the benzoyl and benzoic acid groups, favoring π-π interactions in solid-state packing .

- Implications for this compound : The bulky benzyloxy group may disrupt planar arrangements, leading to distinct crystal packing motifs compared to smaller substituents.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Benzyloxyphenyl)benzoic acid, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves benzylation of a phenolic precursor (e.g., 2-hydroxyphenylbenzoic acid) using benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO. For biphenyl backbone formation, Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids is effective . Yield optimization requires inert atmospheres (N₂/Ar), controlled temperatures (80–120°C), and stoichiometric ratios (1:1.2 for benzylating agents). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks based on substituent effects: the benzyloxy group’s methylene protons (~4.8–5.2 ppm) and aromatic protons (6.5–8.0 ppm). Carboxylic acid protons may appear broad (~12–14 ppm) .

- IR: Confirm the carboxylic acid group (C=O stretch ~1680–1700 cm⁻¹) and benzyl ether (C-O-C ~1250 cm⁻¹) .

- LC-MS: Validate molecular weight via [M-H]⁻ or [M+Na]⁺ ions. Use high-resolution mass spectrometry (HRMS) for exact mass confirmation .

- X-ray Crystallography: Refine crystal structures using SHELXL software to resolve bond lengths and angles .

Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?

Methodological Answer:

- HPLC/LC-MS: Quantify purity using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid). Compare retention times with standards .

- Melting Point Analysis: A sharp melting range (e.g., 190–192°C) indicates high crystallinity and purity .

- TLC: Monitor reactions using silica plates (ethyl acetate/hexane, Rf ~0.3–0.5) and UV visualization.

Q. What are the common functional group transformations possible for this compound under mild conditions?

Methodological Answer:

Q. What are the solubility properties of this compound in common organic solvents, and how does this influence reaction design?

Methodological Answer: The compound is sparingly soluble in water but dissolves in DMSO, DMF, and THF. Solubility in ethanol is moderate (~10 mg/mL at 25°C). For reactions requiring homogeneity, use DMF at 60–80°C. Precipitation in aqueous workup (e.g., HCl addition) aids isolation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity and electronic properties of this compound?

Methodological Answer: Using hybrid functionals (e.g., B3LYP/6-311+G(d,p)), compute HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. Fukui indices identify regions prone to electrophilic attack (e.g., para to benzyloxy). Compare calculated IR/NMR spectra with experimental data to validate models . Thermochemical parameters (e.g., Gibbs free energy) predict reaction feasibility for esterification or decarboxylation .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Standardize Assays: Use identical cell lines (e.g., HEK293 or HeLa) and concentrations (IC₅₀ determination via dose-response curves).

- Validate Purity: Confirm compound integrity via LC-MS and elemental analysis to rule out degradation .

- Cross-Validate: Compare enzyme inhibition (e.g., COX-2) across fluorescence, radiometric, and SPR-based assays .

Q. How does the benzyloxy group influence the regioselectivity of electrophilic aromatic substitution in this compound?

Methodological Answer: The electron-donating benzyloxy group directs electrophiles (e.g., nitration, halogenation) to the para and ortho positions of the substituted phenyl ring. Competitive experiments with meta-substituted analogs and DFT-derived electrostatic potential maps confirm this trend .

Q. What advanced crystallization techniques ensure high-quality single crystals of this compound for X-ray diffraction studies?

Methodological Answer:

Q. How can kinetic isotope effects (KIEs) and isotopic labeling elucidate the mechanism of acid-catalyzed reactions involving this compound?

Methodological Answer: Deuterate the carboxylic acid proton (D₂O exchange) and measure rate changes in esterification. A primary KIE (k_H/k_D > 1) suggests proton transfer in the rate-determining step. Use ¹³C-labeled analogs to track carboxylate group transformations via NMR or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.